

Technical Guide: Physical and Chemical Characteristics of Phenyl-Thiazole Derivatives

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Compound of Interest

Compound Name: **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**

Cat. No.: **B1273740**

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Disclaimer: This technical guide addresses the physical and chemical characteristics of a substituted phenyl-thiazole derivative. Due to the limited availability of detailed experimental data for **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** in peer-reviewed scientific literature, this document provides a comprehensive overview of a closely related isomer, 2-Bromo-4-phenyl-1,3-thiazole. The data presented herein is derived from published experimental findings for this isomer and should be considered as a reference, as the physical and chemical properties may differ for **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**.

Introduction

Substituted thiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of different substituents onto the thiazole ring allows for the fine-tuning of their chemical and physical characteristics. This guide focuses on the properties of a brominated phenyl-thiazole derivative, providing key data and experimental context for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Bromo-4-phenyl-1,3-thiazole

The following table summarizes the known physical and chemical properties of 2-Bromo-4-phenyl-1,3-thiazole.

Property	Value	Source
Molecular Formula	C_9H_6BrNS	[1] [2]
Molecular Weight	240.12 g/mol	[1] [2]
Melting Point	327–328 K (54–55 °C)	[1] [3]
Appearance	Crystalline solid	[3]
Solubility	Soluble in ethyl acetate, heptane	[3]

Spectral Data of 2-Bromo-4-phenyl-1,3-thiazole

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines the key spectral features of 2-Bromo-4-phenyl-1,3-thiazole.

Spectroscopic Technique	Key Data	Source
Infrared (IR) Spectroscopy (KBr, ν/cm^{-1})	3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689	[1] [3]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d ₆ , δ/ppm)	8.16 (s, 1H, thiazole), 7.92 (d, 2H, $J = 7.32$, Ph), 7.46 (t, 2H, $J = 7.63$, Ph), 7.40–6.37 (m, 1H, Ph)	[1] [3]

Experimental Protocols

The following section details the experimental procedure for the synthesis and purification of 2-Bromo-4-phenyl-1,3-thiazole, as reported in the scientific literature.

Synthesis of 2-Bromo-4-phenyl-1,3-thiazole[1][3]

Materials:

- 4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
- Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)

- Acetonitrile
- n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)
- Ethyl acetate
- Ammonia solution (0.1 M)
- Magnesium sulfate ($MgSO_4$)
- Heptane

Procedure:

- 4-Phenyl-2-aminothiazole and CuBr were dissolved in acetonitrile at room temperature.
- n-Butyl nitrite was added with stirring, and the solution was heated to 333 K.
- The reaction was complete after 15 minutes.
- The reaction mixture was then evaporated to dryness in vacuo.
- The residue was dissolved in ethyl acetate (50 ml) and washed with ammonia solution (0.1 M, 2 x 50 ml).
- The organic layer was dried over $MgSO_4$ and evaporated to dryness in vacuo.
- The residue was purified by chromatography on silica gel (heptane–ethyl acetate; 70:3, v/v).
- The purified product was crystallized from a 5% solution in heptane to yield the final product.

Yield: 53%^[3]

Characterization

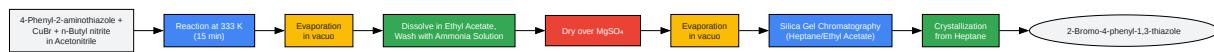
The synthesized 2-Bromo-4-phenyl-1,3-thiazole was characterized by the following methods:

- Melting Point Determination: To determine the purity of the compound.

- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound.
- Elemental Analysis: To confirm the elemental composition of the synthesized compound.[\[1\]](#) [\[3\]](#)

Logical Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.



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Caption: Synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.

Conclusion

This technical guide provides a summary of the available physical and chemical data for 2-Bromo-4-phenyl-1,3-thiazole, a close isomer of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**. The detailed experimental protocol for its synthesis and purification, along with its spectral characteristics, offers a valuable resource for researchers in the field. It is important to reiterate that while this information provides a strong foundational understanding, direct experimental investigation of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** is necessary to definitively determine its unique properties.

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